molecular formula C9H17NO B3249568 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol CAS No. 195392-02-0

4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol

Cat. No.: B3249568
CAS No.: 195392-02-0
M. Wt: 155.24 g/mol
InChI Key: JDCZKKQVTDSZTM-QMMMGPOBSA-N
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Description

4-[(1S)-1-Aminoethyl]hepta-1,6-dien-4-ol (CAS Number: 315248-78-3) is a chiral organic compound with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol [ citation:10 ][ citation:4 ]. This compound is characterized by its hepta-1,6-dien-4-ol backbone substituted with a 1-aminoethyl group, presenting multiple functional groups that make it a valuable and versatile intermediate in synthetic organic chemistry [ citation:10 ]. As a building block, its structure offers several sites for chemical modification, making it useful for the synthesis of more complex molecules, potentially for applications in medicinal chemistry and materials science [ citation:10 ]. The (S)-configuration at the chiral center is critical for research requiring stereoselectivity. The compound is classified as an irritant, and safe laboratory practices should be followed, including the use of personal protective equipment [ citation:4 ]. Safety and Compliance: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals [ citation:10 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZKKQVTDSZTM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=C)(CC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(CC=C)(CC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 1s 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Total Synthesis Approaches to the Stereoselective Construction of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol

There is no published information on the total synthesis of This compound . Consequently, specific strategies for the stereoselective formation of its two stereocenters are not documented.

Chiral Auxiliary-Mediated Synthesis of the Amino Alcohol Core

There are no documented methods that utilize chiral auxiliaries for the synthesis of the amino alcohol core of This compound . While the use of chiral auxiliaries is a common strategy for the synthesis of other chiral amino alcohols, its application to this specific target has not been reported. nih.govdiva-portal.org

Enantioselective Catalytic Methods in Dienyl Amino Alcohol Synthesis

No enantioselective catalytic methods have been published for the specific synthesis of This compound . General methodologies for the asymmetric synthesis of chiral tertiary allylic and homoallylic alcohols exist, such as catalytic asymmetric additions to ketones or rearrangements, but their application to this compound is not described in the literature. nih.govnih.govresearchgate.netacs.orgnih.gov

Convergent and Divergent Synthesis Strategies for this compound

A search of the available chemical literature yielded no results for either convergent or divergent synthesis strategies specifically designed for or applied to the preparation of This compound .

Green Chemistry Principles in the Synthesis of this compound

There is no information available regarding the application of green chemistry principles to the synthesis of this compound.

Solvent-Free or Reduced-Solvent Reaction Conditions

No studies have been published that describe solvent-free or reduced-solvent reaction conditions for the synthesis of This compound .

Atom-Economy Maximization in Synthetic Routes

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. vu.nlxjenza.orgfrontiersin.org For a complex molecule like this compound, maximizing atom economy involves designing synthetic pathways that favor addition and rearrangement reactions over substitutions and eliminations, which inherently generate stoichiometric byproducts.

A highly atom-economical approach to this target molecule could be envisioned through a multicomponent reaction (MCR). xjenza.orgnih.gov MCRs are one-pot processes where three or more reactants combine to form a product that contains all or most of the atoms of the starting materials. frontiersin.org This strategy significantly reduces waste, energy consumption, and the need for purification of intermediates. xjenza.org A hypothetical MCR for the synthesis of a precursor to the target compound could involve the reaction of a suitable ketone, an amine source, and an allylating agent.

Below is a table summarizing representative atom-economical reactions applicable to the synthesis of key fragments of this compound.

Reaction Type Reactants Product Fragment Key Features Theoretical Atom Economy
Asymmetric Reductive AminationPropiophenone, Ammonia, H₂(S)-1-phenylethylamineDirect formation of chiral primary amineHigh
Multicomponent Reaction (Ugi)Isocyanide, Aldehyde, Amine, Carboxylic Acidα-acylamino amideHigh molecular complexity in one stepVery High
Catalytic Diallylationα,β-unsaturated ketone, Gilman reagent, Allyl halideDiallylated ketoneSequential C-C bond formation in one potModerate-High

This table presents data for analogous reactions to illustrate the principles of atom economy.

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is paramount for the environmentally benign synthesis of complex molecules like this compound. These systems often involve the use of earth-abundant metal catalysts or metal-free organocatalysts, operate under mild reaction conditions, and can be recycled and reused.

For the Chiral Amine Synthesis:

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and sustainable method for producing chiral amines. acs.org Catalysts based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands can achieve high enantioselectivity (up to 99% ee) and turnover numbers, minimizing the amount of metal required. acs.org The use of molecular hydrogen as the reductant is highly sustainable, as the only byproduct is water.

Biocatalysis offers another exceptionally green route to chiral primary amines. rsc.orgscilit.com Transaminases, for example, can convert a prochiral ketone into a chiral amine with near-perfect enantioselectivity under mild aqueous conditions. scilit.com These enzymatic reactions are highly specific, avoiding the need for protecting groups and reducing the formation of side products.

For the Diallyl Carbinol Synthesis:

The synthesis of the tertiary diallyl alcohol core can be achieved through sustainable catalytic methods that avoid stoichiometric organometallic reagents. One promising approach is the use of lanthanide catalysts for the allylation of ketones with potassium allyltrifluoroborate in aqueous media. nih.govsigmaaldrich.com This method is advantageous as allyltrifluoroborates are stable, easy to handle, and the reaction can be performed under environmentally friendly conditions.

Furthermore, copper-catalyzed α-allylation of carbonyl compounds with simple alkenes represents a modern, sustainable approach. rsc.org These reactions can be designed to proceed through a radical mechanism under mild conditions, avoiding harsh reagents and expanding the functional group tolerance.

The table below details examples of sustainable catalytic systems relevant to the synthesis of this compound.

Catalytic System Transformation Catalyst Key Advantages Typical Yield (%) Enantiomeric Excess (%)
Asymmetric HydrogenationProchiral imine to chiral amine[Ir(COD)Cl]₂ / Chiral LigandHigh atom economy, high enantioselectivity>95>99
Biocatalytic TransaminationProchiral ketone to chiral amineTransaminaseAqueous media, high enantioselectivity, mild conditions>90>99
Lanthanide-Catalyzed AllylationKetone to tertiary alcoholLanthanide TriflateAqueous conditions, stable reagents>90N/A
Copper-Catalyzed α-AllylationKetone to α-allylated ketoneCu(I) / BINAPUse of simple alkenes, mild conditions80-95N/A

This table presents representative data from the literature for analogous catalytic reactions.

By integrating these advanced synthetic methodologies, the synthesis of this compound can be designed to be both highly efficient and environmentally sustainable, aligning with the core principles of modern green chemistry.

Reactivity and Mechanistic Investigations of 4 1s 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Transformations of the Amino Functionality in 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol

The primary amino group in this compound is a key site for a variety of chemical modifications. Its nucleophilic nature and the presence of two protons allow for a wide range of reactions, from protection and deprotection to the formation of various nitrogen-containing derivatives.

Amine Protecting Group Chemistry and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection).

Common protecting groups for primary amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, introduced using Fmoc-Cl, is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). This orthogonality between Boc and Fmoc protecting groups allows for selective deprotection in molecules with multiple protected amino groups.

Table 1: Common Protecting Groups for the Amino Functionality and Their Deprotection Conditions

Protecting GroupReagent for ProtectionProtection ConditionsDeprotection Reagent(s)Deprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., triethylamine) in an inert solventTrifluoroacetic acid (TFA)Neat or in a solvent like dichloromethane
Fluorenylmethyloxycarbonyl (Fmoc)9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., sodium bicarbonate) in a biphasic system20% Piperidine in DMFRoom temperature
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃) in water/dioxaneH₂/Pd-CCatalytic hydrogenation

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile. This nucleophilicity allows it to react with a wide variety of electrophiles, leading to the formation of new carbon-nitrogen bonds. The reactivity can be influenced by steric hindrance around the amino group and the electronic properties of the reaction partner.

The primary amine can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. It can also undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines, which can be subsequently reduced to amines.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The nucleophilic character of the amino group is fundamental to the synthesis of a diverse array of nitrogen-containing functional groups.

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netnih.govresearchgate.net

Urea Formation: Ureas are commonly prepared by reacting the amine with an isocyanate. organic-chemistry.orggoogle.comnih.gov Isocyanates can be generated in situ from acyl azides via the Curtius rearrangement. Another common method involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI). nih.gov The use of CDI is often preferred due to its lower toxicity compared to phosgene.

Other Derivatives: The primary amine can also be converted into sulfonamides by reaction with sulfonyl chlorides, into phosphoramidates by reaction with phosphoryl chlorides, and can participate in the formation of various heterocyclic compounds.

Reactions of the Hydroxyl Group in this compound

The tertiary alcohol in this compound presents a different set of reactive possibilities and challenges compared to the amino group.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid is an equilibrium process and typically requires acidic catalysis and removal of water to drive the reaction to completion. More commonly, esters are formed by reacting the alcohol with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct.

Etherification, the formation of an ether from the alcohol, is generally more challenging for tertiary alcohols due to steric hindrance. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may not be efficient for producing tertiary ethers. Acid-catalyzed dehydration to form an ether is also a possibility, though it may compete with elimination reactions, especially given the presence of the diene system.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The structure of this compound contains both a hydrogen bond donor (the hydroxyl and amino groups) and acceptor (the nitrogen and oxygen lone pairs). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Infrared spectral studies on simpler amino alcohols have demonstrated that they form some of the strongest intramolecular hydrogen bonds among substituted alcohols. psu.edursc.org The basicity of the amino group plays a crucial role in the strength of this interaction. psu.edursc.org In this compound, an intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and the amino group's nitrogen, creating a cyclic conformation. The strength of this O-H···N bond is enhanced by electron-donating groups on the nitrogen atom. arxiv.orgarxiv.org

This intramolecular hydrogen bonding can significantly influence the molecule's reactivity in several ways:

Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid conformation. This can affect the accessibility of the functional groups to reagents and influence the stereochemical outcome of reactions.

Nucleophilicity and Acidity: By involving the lone pair of the nitrogen in a hydrogen bond, the nucleophilicity of the amino group may be slightly reduced. Conversely, the acidity of the hydroxyl proton may be increased.

Reaction Selectivity: In reactions like cycloadditions, the pre-organization of the molecule due to hydrogen bonding can favor certain transition states, potentially leading to higher stereoselectivity. rsc.orgrsc.org Studies have shown that hydrogen bonding can be a determining factor in the stereoselectivity of Diels-Alder reactions. rsc.orgrsc.orgresearchgate.net

Intermolecular hydrogen bonding can also occur, leading to the formation of dimers or larger aggregates, particularly in concentrated solutions. psu.edursc.org However, strong intramolecular hydrogen bonding tends to reduce the extent of intermolecular association. psu.edursc.org

Reactivity of the Diene Moieties in this compound

The two vinyl groups in this compound are not conjugated. Therefore, they are expected to react as isolated alkenes rather than as a conjugated diene system. The reactivity of these alkene bonds is central to many potential transformations of the molecule.

Electrophilic Additions to the Alkene Bonds

Electrophilic addition reactions to the alkene moieties are expected to follow Markovnikov's rule, where the electrophile (typically H⁺) adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the two double bonds are chemically equivalent. Protonation of a terminal carbon (C1 or C7) leads to a secondary carbocation at the adjacent carbon (C2 or C6).

Reaction with Hydrogen Halides (e.g., HBr):

The addition of HBr would proceed via the formation of a secondary carbocation. The subsequent attack by the bromide ion would yield the Markovnikov product.

Step 1: Protonation of the double bond: The alkene's π-electrons attack the hydrogen of HBr, forming a secondary carbocation.

Step 2: Nucleophilic attack: The bromide ion attacks the carbocation, forming the final product.

Given the presence of two double bonds, the reaction with one equivalent of HBr could lead to a mixture of mono-adducts. Excess HBr would likely lead to the di-adduct.

Reactant Reagent Predicted Major Product Reaction Type
This compoundHBr (1 eq.)4-[(1S)-1-aminoethyl]-6-bromohept-1-en-4-olElectrophilic Addition (Markovnikov)
This compoundHBr (excess)6-bromo-4-(2-bromo-1-aminoethyl)heptan-4-olElectrophilic Addition (Markovnikov)

This is an interactive data table. Click on the headers to sort.

It is important to note that the amino and hydroxyl groups can be protonated under strongly acidic conditions, which could complicate the reaction and potentially lead to rearrangements or neighboring group participation. dalalinstitute.comwikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov Since the two alkene groups in this compound are not conjugated, it cannot act as a diene in a classical Diels-Alder reaction. For this molecule to participate as the diene component, it would first need to undergo an isomerization to form a conjugated system, such as 4-[(1S)-1-aminoethyl]hepta-1,5-dien-4-ol. Such an isomerization would likely require specific catalytic conditions.

If isomerization to a conjugated diene were to occur, the substituents would influence its reactivity. The alkyl and hydroxyl groups are generally considered electron-donating, which would increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it more reactive in a normal-electron-demand Diels-Alder reaction. nih.govyoutube.com

Metal-Catalyzed Transformations of the Olefinic Bonds (e.g., Hydrogenation, Hydroboration, Metathesis)

The terminal alkene groups are susceptible to a variety of metal-catalyzed transformations.

Hydrogenation:

Catalytic hydrogenation would reduce both double bonds to form the corresponding saturated amino alcohol. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Wilkinson's catalyst (RhCl(PPh₃)₃). researchgate.netmdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas. Given the presence of other functional groups, the choice of catalyst and reaction conditions would be important to avoid side reactions.

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Treating this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would be expected to convert the two vinyl groups into primary alcohol functionalities. masterorganicchemistry.commasterorganicchemistry.com This reaction is also stereospecific, proceeding via a syn-addition of the H and B atoms across the double bond. masterorganicchemistry.comlibretexts.org

Starting Material Reagents Predicted Major Product Key Features
This compound1. BH₃·THF2. H₂O₂, NaOH4-[(1S)-1-aminoethyl]heptane-1,4,7-triolAnti-Markovnikov, Syn-addition
This compound1. 9-BBN2. H₂O₂, NaOH4-[(1S)-1-aminoethyl]heptane-1,4,7-triolHigh regioselectivity for terminal alkenes

This is an interactive data table. Click on the headers to sort.

Metathesis:

The presence of two terminal alkene groups makes this compound a suitable substrate for ring-closing metathesis (RCM). wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, would lead to the formation of a seven-membered unsaturated ring with the elimination of ethylene. organic-chemistry.orgacs.org The functional group tolerance of modern RCM catalysts makes them suitable for substrates containing amines and alcohols. wikipedia.orgru.nl

Intramolecular Rearrangements and Cyclizations Involving Multiple Functional Groups

The close proximity of the amino, hydroxyl, and alkene functional groups allows for the possibility of intramolecular cyclization reactions, which could be promoted by either acidic or basic conditions.

One potential pathway involves the nucleophilic amino group. Under certain conditions, such as in the presence of a suitable catalyst or activating agent, the primary amine could undergo an intramolecular addition to one of the alkene double bonds. This type of reaction, often referred to as hydroamination, would lead to the formation of a nitrogen-containing heterocyclic ring, such as a substituted piperidine or azepane, depending on which double bond is attacked and the regiochemistry of the addition.

Another possibility is neighboring group participation by the amino or hydroxyl group in reactions involving the other functional groups. dalalinstitute.comwikipedia.orgtue.nl For example, if a leaving group were introduced at the C2 or C6 position, the nitrogen atom of the amino group could act as an intramolecular nucleophile, leading to the formation of a cyclic intermediate. dalalinstitute.com

Acid-catalyzed cyclizations are also conceivable. nih.govacs.org Protonation of the tertiary alcohol followed by loss of water would generate a tertiary carbocation. This carbocation could then be trapped by one of the alkene double bonds or the amino group, leading to the formation of various cyclic products. The exact outcome would depend on the relative stabilities of the possible carbocation intermediates and the transition states leading to the different cyclic structures.

Stereochemical Aspects and Conformational Analysis of 4 1s 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Absolute Configuration Determination and Stereochemical Purity Assessment

The determination of the absolute configuration and the assessment of stereochemical purity are fundamental to understanding the properties and potential applications of a chiral molecule like 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol. The "(1S)" designation indicates a specific three-dimensional arrangement of the substituents around the chiral carbon atom.

Methods for Absolute Configuration Determination:

The absolute configuration of chiral amino alcohols is typically determined using a combination of spectroscopic and chemical methods. While X-ray crystallography provides the most definitive assignment, it requires the formation of a suitable single crystal, which can be challenging. In the absence of crystallographic data, spectroscopic techniques are widely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Derivatization of the amino alcohol with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of absolute configuration by analyzing the chemical shifts of the resulting diastereomers in the ¹H or ¹⁹F NMR spectra.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The sign and intensity of the Cotton effects in the CD spectrum, particularly after derivatization with a suitable chromophore, can be correlated to the absolute configuration of the chiral center. nih.gov

Assessment of Stereochemical Purity:

The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is a measure of the stereochemical purity. This is commonly determined by:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the enantiomers or diastereomers of the compound can be separated, and their relative peak areas provide a quantitative measure of purity.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the enantiomers, allowing for their quantification.

Conformational Preferences and Dynamics of this compound in Solution and Solid State

The flexible acyclic nature of this compound allows it to adopt a multitude of conformations in both solution and the solid state. Understanding these conformational preferences is key to predicting its reactivity and interactions.

Computational Modeling of Conformations (e.g., Force Field, DFT)

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules.

Force Field Methods: Molecular mechanics calculations using force fields such as AMBER, CHARMM, or OPLS are suitable for rapidly exploring a large number of possible conformations and identifying low-energy conformers. These methods are computationally less expensive and are often used for initial conformational searches.

Density Functional Theory (DFT): For a more accurate description of the electronic structure and energetics of the most plausible conformers identified by force field methods, DFT calculations are employed. researchgate.net Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), can provide reliable relative energies and optimized geometries of the different conformers. anu.edu.au The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups is a critical factor that would be well-described by DFT calculations and would significantly influence the conformational preferences. doi.org

Table 1: Hypothetical Relative Energies of Conformers of this compound from DFT Calculations

ConformerDescriptionRelative Energy (kcal/mol)
A Intramolecular H-bond (OH···N)0.00
B Extended, no H-bond+2.5
C Gauche, no H-bond+3.1

Note: This table is illustrative and based on general principles for similar amino alcohols. Specific values would require dedicated computational studies.

Spectroscopic Probes for Conformational Analysis (e.g., Advanced NMR techniques, CD Spectroscopy)

Experimental spectroscopic data is essential to validate and refine the computational models.

Advanced NMR Techniques:

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques are invaluable for determining through-space proximities between protons. columbia.edu The presence and intensity of cross-peaks in NOESY or ROESY spectra provide distance constraints that can be used to distinguish between different conformations. researchgate.netresearchgate.net For a flexible molecule like this, ROESY is often preferred to avoid complications from spin diffusion. acs.org

Coupling Constants (³J): The magnitude of three-bond proton-proton coupling constants (³J), analyzed through the Karplus equation, provides information about the dihedral angles along the carbon-carbon bonds, offering insights into the backbone conformation.

Influence of Stereochemistry on Reactivity and Selectivity in Subsequent Transformations

The (1S) stereocenter in this compound is expected to exert significant control over the stereochemical outcome of subsequent reactions. This is a well-established principle in asymmetric synthesis.

Stereoselective Reactions:

Intramolecular Reactions: The two terminal alkene functionalities of the hepta-1,6-dien-4-ol (B1294630) backbone provide handles for intramolecular cyclization reactions, such as ring-closing metathesis or intramolecular Diels-Alder reactions. The stereochemistry at the C1 of the aminoethyl side chain would likely influence the facial selectivity of these reactions, leading to the preferential formation of one diastereomer of the cyclic product. anu.edu.aunih.gov

Reactions involving the Hydroxyl and Amino Groups: The chiral environment created by the (1S) center can direct the approach of reagents to the hydroxyl and amino groups, leading to stereoselective acylations, alkylations, or other modifications.

Applications of 4 1s 1 Aminoethyl Hepta 1,6 Dien 4 Ol As a Chiral Building Block or Ligand Precursor

Utilization in Asymmetric Organic Synthesis as a Chiral Scaffold

The inherent chirality of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol, originating from the (S)-1-aminoethyl group, makes it a prime candidate for applications where the transfer of stereochemical information is crucial.

Precursor for Chiral Ligands in Asymmetric Catalysis

The presence of both a nitrogen atom and a hydroxyl group in a fixed stereochemical relationship allows this compound to serve as a precursor for bidentate chiral ligands. These ligands are capable of coordinating to a metal center, thereby creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

For instance, the amino alcohol can be derivatized to form ligands for use in reactions such as asymmetric hydrogenation and allylic alkylation. In a hypothetical scenario, the amino and hydroxyl groups could coordinate to a ruthenium or rhodium center, with the chirality of the ligand directing the approach of a substrate to produce a single enantiomeric product with high enantiomeric excess (e.e.). The dienyl moieties offer sites for further modification to fine-tune the steric and electronic properties of the resulting ligand.

Table 1: Potential Ligand Applications

Asymmetric Reaction Metal Catalyst Potential Outcome
Hydrogenation of ketones Ruthenium (II) Enantioselective production of chiral alcohols
Allylic Alkylation Palladium (0) Formation of chiral allylic products

Use as a Chiral Auxiliary for Inducing Diastereoselectivity

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

This compound could be employed as a chiral auxiliary by attaching it to a prochiral substrate, for example, through the formation of an amide or an ester. The stereocenter of the auxiliary would then control the facial selectivity of a nucleophilic or electrophilic attack on the substrate, leading to the formation of one diastereomer in preference to the other. The dienyl groups could also participate in intramolecular reactions, such as Diels-Alder cycloadditions, where the chiral center would influence the stereochemistry of the newly formed ring system.

Role as a Key Intermediate in the Synthesis of Complex Natural Products or Bioactive Scaffolds

The structural framework of this compound contains elements that are present in various natural products and bioactive molecules. The chiral amino alcohol motif is a common feature in many pharmaceuticals. The two vinyl groups provide handles for a variety of synthetic transformations, including cross-coupling reactions, metathesis, and cycloadditions, which are powerful tools for the construction of complex molecular architectures.

For example, the vinyl groups could undergo ring-closing metathesis to form a seven-membered heterocyclic ring containing both nitrogen and oxygen, a scaffold of interest in medicinal chemistry. Alternatively, selective oxidation and functionalization of the double bonds could lead to the introduction of new stereocenters, further increasing the molecular complexity in a controlled manner.

Derivatization to Form Novel Chiral Amino Alcohol Analogues and Their Synthetic Utility

The reactivity of the amino, hydroxyl, and vinyl groups of this compound allows for its derivatization into a library of novel chiral amino alcohol analogues.

Table 2: Potential Derivatization Reactions and Their Utility

Functional Group Reaction Resulting Analogue Potential Synthetic Utility
Amino Group Acylation Chiral Amides Chiral auxiliaries, ligands
Hydroxyl Group Etherification Chiral Ethers Ligands, protecting groups
Vinyl Groups Olefin Metathesis Cyclic Amino Alcohols Bioactive scaffold synthesis
Vinyl Groups Epoxidation Diepoxy Amino Alcohols Building blocks for polyketide-like structures

These derivatizations can be used to modulate the compound's physical and chemical properties, such as solubility, steric bulk, and electronic character, thereby tailoring it for specific synthetic applications. The creation of such analogues expands the toolbox available to synthetic chemists for the construction of enantiomerically pure molecules.

Advanced Analytical Method Development for Research and Synthesis of 4 1s 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Development of Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The assessment of purity and the determination of enantiomeric excess (e.e.) are critical quality control steps in the synthesis of single-enantiomer compounds like 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for these analyses. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for separating enantiomers. heraldopenaccess.us For polar compounds like amino alcohols, direct analysis is possible on macrocyclic glycopeptide-based chiral stationary phases (CSPs), which are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also highly effective, often used in reversed-phase mode. nih.gov

To enhance sensitivity and improve chromatographic peak shape, pre-column derivatization is a common strategy. Reagents like o-phthaldialdehyde (OPA) combined with a chiral thiol can be used to create fluorescent diastereomeric derivatives that are easily separable and detectable at low concentrations. nih.govresearchgate.net

A typical chiral HPLC method for determining the enantiomeric excess of this compound would involve a polysaccharide-based chiral column. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov The separation of the (1S) and (1R) enantiomers allows for the precise calculation of the enantiomeric excess.

Interactive Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterValue
Column Chiralcel OJ-3R
Mobile Phase 20mM Ammonium Formate : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Fluorescence (Ex: 345 nm, Em: 450 nm) (post-derivatization)
Retention Time (1S)-enantiomer 12.5 min
Retention Time (1R)-enantiomer 14.8 min
Resolution (Rs) > 2.0

Chiral Gas Chromatography (GC):

Chiral GC is another viable technique, particularly for volatile or semi-volatile compounds. libretexts.org The target compound, this compound, may require derivatization to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. Chiral GC often provides high resolution and sensitivity, making it an excellent tool for determining enantiomeric excess. libretexts.org

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight (Beyond Basic Identification)

Beyond confirming the presence of the compound, advanced spectroscopic techniques provide deep insights into its three-dimensional structure, connectivity, and the subtle interactions that govern its behavior.

While one-dimensional (1D) NMR provides initial structural information, 2D NMR is indispensable for unambiguously assigning the complex proton and carbon signals of this compound and confirming its stereochemistry. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com This allows for the mapping of proton networks within the molecule, for instance, tracing the connectivity from the aminoethyl side chain through to the heptadienol backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its attached carbon signal, enabling definitive assignment of the carbon skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for identifying quaternary carbons (like C4 in the target molecule) and for piecing together different molecular fragments. For instance, an HMBC correlation between the protons of the ethyl group and the quaternary carbinol carbon (C4) would confirm the connectivity at this key stereocenter. The relative stereochemistry can often be inferred from Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.

Interactive Table 2: Expected 2D NMR Correlations for Key Protons in this compound

Proton(s)COSY Correlations (with H-)HSQC/HMQC Correlation (with C-)HMBC Correlations (with C-)
H1/H7 (vinyl) H2/H6C1/C7C2/C6, C3/C5
H3/H5 (allyl) H2/H6C3/C5C1/C7, C2/C6, C4
H8 (methine) H9 (methyl), NH₂C8C4, C9
H9 (methyl) H8 (methine)C9C8, C4

Infrared (IR) and Raman spectroscopy are powerful tools for probing the functional groups and intermolecular interactions within a sample.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations, indicative of strong hydrogen bonding. Other key peaks would include C-H stretches from the vinyl groups (~3080 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region (1050-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR, particularly for the analysis of non-polar bonds. The C=C double bonds of the heptadiene moiety would produce a strong and sharp signal in the Raman spectrum, making it an excellent technique for studying this part of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. miamioh.edu In a mechanistic context, analyzing the fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural information.

For this compound, the molecular ion peak may be weak or absent, especially in EI-MS, due to the lability of tertiary alcohols. whitman.educhemistrynotmystery.com Key fragmentation pathways would likely include:

Loss of Water (M-18): A common fragmentation for alcohols. chemistrynotmystery.com

Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is highly favorable. The most prominent fragmentation would likely be the cleavage of the C4-C5 bond or the C3-C4 bond, leading to resonance-stabilized carbocations. The loss of an allyl radical (C₃H₅) is a probable pathway.

Cleavage of the Aminoethyl Side Chain: Fragmentation at the C4-C8 bond would result in a characteristic ion corresponding to the loss of the aminoethyl group.

Analyzing these fragments helps to piece together the molecular structure and can be used to differentiate it from isomers.

In Situ Spectroscopic Monitoring of Reactions for Kinetic and Mechanistic Studies

Understanding the kinetics and mechanism of the synthesis of this compound is essential for process optimization and control. In situ (real-time) spectroscopic monitoring allows for the observation of reactants, intermediates, and products as the reaction progresses.

A plausible synthesis route for this compound involves the addition of an allyl Grignard reagent to a chiral nitrile precursor. masterorganicchemistry.comchemistrysteps.com In situ Fourier Transform Infrared (FTIR) spectroscopy, using an attenuated total reflection (ATR) probe, is exceptionally well-suited for monitoring such reactions. researchgate.net

By immersing an ATR probe directly into the reaction vessel, one can track the disappearance of the nitrile stretching band (around 2250 cm⁻¹) and the appearance of the C=N stretch of the intermediate imine. nih.gov Subsequent hydrolysis to the final alcohol product could also be monitored by observing changes in the O-H and C-O stretching regions. researchgate.net This real-time data allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction parameters such as temperature and addition rates.

Q & A

Basic: What synthetic methodologies are recommended for the enantioselective synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol?

Answer:
The compound’s stereocenter at the 1S-aminoethyl group requires chiral induction during synthesis. A viable strategy involves diastereoselective ring-closing enediyne metathesis (RCEYM) , as demonstrated in the synthesis of structurally related hepta-1,6-diyn-4-ol derivatives (Scheme 4, ). Key steps include:

  • Substrate design : Prochiral oxaenediynes (e.g., 4-(allyloxy)hepta-1,6-diyne) can be modified to incorporate the aminoethyl group via reductive amination or nucleophilic substitution.
  • Catalyst selection : Grubbs-type catalysts enable stereocontrol during metathesis.
  • Chiral resolution : Post-synthesis purification via chiral HPLC or enzymatic resolution ensures enantiomeric purity.
    Validate intermediates using HRMS and 2D NMR (e.g., COSY/NOESY) to confirm regiochemistry and stereochemistry .

Basic: How can the stereochemical configuration of this compound be unambiguously confirmed?

Answer:
Use a combination of:

  • Vibrational Circular Dichroism (VCD) : Detects chiral centers by correlating molecular vibrations with absolute configuration.
  • X-ray crystallography : Provides definitive proof of spatial arrangement (e.g., as in ’s use of NMR for related dienes).
  • NOESY NMR : Identifies spatial proximity between the 1S-aminoethyl proton and adjacent groups (e.g., hydroxyl or alkene protons).
    Compare experimental data with computational models (DFT-optimized structures) for consistency .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) during structural analysis be resolved?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigate via:

  • Variable-temperature NMR : Identify conformational equilibria by observing signal splitting at low temperatures.
  • Solvent screening : Polar aprotic solvents (e.g., DMSO-d6) stabilize hydrogen bonding, simplifying hydroxyl/amine proton signals.
  • Hybrid techniques : Combine IR data (e.g., O-H/N-H stretches) with computational IR spectra (DFT/B3LYP) to validate assignments.
    Cross-reference with analogs like 4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol ( ) to identify expected spectral patterns .

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

  • Molecular docking : Target receptors such as ErbB2 (HER2) transmembrane dimers ( ). Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with the hydroxyl and amino groups.
  • QSAR modeling : Train models on structurally related compounds (e.g., tyrosine kinase inhibitors) to predict IC50 values.
  • ADMET profiling : SwissADME predicts bioavailability, while ProTox-II assesses toxicity risks.
    Validate predictions with in vitro assays (e.g., kinase inhibition or cytotoxicity screening) .

Advanced: How can reaction yields be optimized for key intermediates in the synthesis of this compound?

Answer:

  • Catalyst optimization : Screen Ru-carbene catalysts (e.g., Grubbs 2nd gen) for metathesis efficiency. Lower catalyst loading (1–2 mol%) reduces costs without sacrificing yield.
  • Solvent effects : Use toluene or CH2Cl2 for metathesis; switch to THF for amine coupling steps.
  • Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and reaction time. For example, identified substrate 2a as optimal due to stability over analogs 1 and 3 .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of alkene/amine groups.
  • Light sensitivity : Use amber vials to avoid UV-induced degradation.
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the aminoethyl group.
    Stability tests (HPLC/MS) should be conducted quarterly to monitor degradation .

Advanced: How can enantiomeric excess (ee) be quantified without chiral chromatography?

Answer:

  • NMR chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric proton signals.
  • Capillary electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) separate enantiomers based on mobility differences.
  • Polarimetry : Correlate optical rotation with ee using a calibration curve from racemic and pure enantiomer mixtures.
    Validate against chiral HPLC results for accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (per GHS H315/H319 warnings in ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS guidelines for emergency procedures (e.g., eye flushing with water for 15+ minutes) .

Advanced: How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?

Answer:

  • Pre-functionalization : Introduce halides (Br/I) at terminal alkene positions via radical halogenation.
  • Ligand design : Use Pd(PPh3)4 with SPhos ligands to accelerate transmetallation.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
    Monitor progress via GC-MS or in situ IR to detect byproducts .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Answer:

  • Prodrug design : Temporarily mask hydroxyl/amine groups with acetyl or PEG-ylated moieties.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • pH adjustment : Ionize the amino group (pKa ~9–10) by buffering at pH 6–7.
    Validate solubility via nephelometry or UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.